molecular formula C20H22FN3O3S2 B2661338 (Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-12-2

(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2661338
CAS No.: 850910-12-2
M. Wt: 435.53
InChI Key: MTEYOIXSYCWMOD-XDOYNYLZSA-N
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Description

(Z)-4-(N,N-Diethylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound provided as a high-purity chemical for research and development purposes. This molecule incorporates a 6-fluorobenzo[d]thiazole core, a structure recognized as a privileged scaffold in medicinal chemistry due to its ability to interact with diverse biological targets . The strategic incorporation of a fluorine atom at the 6-position is a common tactic in drug design, as it can enhance metabolic stability, influence lipophilicity, and improve binding affinity through electronic effects . The molecular structure is further functionalized with a N,N-diethylsulfamoyl group, which can contribute to the molecule's physicochemical properties and potential as a precursor for further chemical exploration. Research on analogous 6-fluorobenzo[d]thiazole diamides has demonstrated that this class of compounds can exhibit significant antifungal activity against pathogenic strains such as Candida albicans and Candida tropicalis , with some derivatives showing minimal cytotoxicity against human cell lines, indicating a potential selective toxicity profile . Furthermore, structurally related N-(thiazol-2-yl)-benzamide analogs have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators, which makes them valuable pharmacological tools for studying this poorly understood member of the pentameric ligand-gated ion channel superfamily . This combination of features makes this compound a compound of interest for researchers in medicinal chemistry and pharmacology, particularly for projects aimed at antifungal agent development, ion channel modulation, and structure-activity relationship (SAR) studies. This product is intended for research purposes and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S2/c1-4-23(5-2)29(26,27)16-10-7-14(8-11-16)19(25)22-20-24(6-3)17-12-9-15(21)13-18(17)28-20/h7-13H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEYOIXSYCWMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Moiety: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the benzo[d]thiazole ring.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the Diethylsulfamoyl Group: This step involves the reaction of the intermediate with diethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Formation of the Benzamide Core: The final step involves the coupling of the benzo[d]thiazole intermediate with a benzoyl chloride derivative under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents such as dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Benzo[d]thiazole vs. Thiadiazole/Isoxazole Derivatives
  • N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) ():

    • Replaces the benzo[d]thiazole core with a thiadiazole ring fused to an isoxazole.
    • Lacks the diethylsulfamoyl group but retains the benzamide backbone.
    • Exhibits distinct IR absorption at 1606 cm⁻¹ (C=O) and lower thermal stability (mp 160°C vs. higher mp for the target compound) .
  • N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) (): Features a dimethylamino-acryloyl substituent, enhancing electron-donating properties. Shows dual C=O stretching at 1690 and 1638 cm⁻¹, indicating conjugated carbonyl groups .
Sulfamoyl/Sulfonyl Modifications
  • (Z)-4-(Azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide ():
    • Replaces the diethylsulfamoyl group with an azepan-1-ylsulfonyl moiety.
    • The bulkier azepane ring may reduce solubility but improve membrane permeability compared to the diethyl variant .
Fluorine Substitution Patterns
  • N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (): Differs in fluorine positioning (2,4-difluoro vs. 6-fluoro) and incorporates a trifluoromethyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability .

Spectral and Physicochemical Properties

Compound IR νC=O (cm⁻¹) NMR Chemical Shifts (δ, ppm) Melting Point (°C)
Target Compound 1663–1682 7.36–8.39 (aromatic H) Not reported
Compound 6 () 1606 7.36–8.13 (aromatic H) 160
8a () 1679, 1605 2.49–8.39 (CH3, aromatic H) 290
4g () 1690, 1638 2.49–8.32 (CH3, aromatic H) 200

The target compound’s higher νC=O frequency (1663–1682 cm⁻¹) suggests stronger electron-withdrawing effects from the diethylsulfamoyl group compared to acylated thiadiazoles .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :

    • Diethylsulfamoyl groups enhance solubility relative to azepan-sulfonyl analogs but may reduce binding affinity due to steric hindrance .
    • Fluorine at the 6-position (benzo[d]thiazole) likely improves metabolic stability compared to 4-fluoro derivatives .
  • Synthetic Challenges: Alkali-mediated cyclization (target compound) offers higher regioselectivity than enaminone-based routes (–3) but requires stringent temperature control .

Biological Activity

(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies and findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the benzothiazole moiety and the introduction of the sulfamoyl group. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to confirm the structure and purity of the compound.

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties, particularly against various cancer cell lines. For instance, in vitro evaluations demonstrated significant inhibition of cell proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The MTT assay results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity at low concentrations.

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
A4312.5Induction of apoptosis
A5493.0Inhibition of AKT/ERK pathways
H12992.8Cell cycle arrest

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects, as evidenced by its ability to reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). ELISA assays confirmed a significant reduction in these pro-inflammatory markers upon treatment with the compound.

Table 2: Anti-inflammatory Effects

CytokineControl Level (pg/mL)Treated Level (pg/mL)% Reduction
IL-630015050%
TNF-α25010060%

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in cancer cells, characterized by Annexin V staining.
  • Cell Cycle Arrest : Western blot analysis indicated that the compound effectively induces G1 phase arrest in A431 and A549 cells, correlating with decreased cyclin D1 expression.
  • Inhibition of Signaling Pathways : The compound has been shown to inhibit critical survival signaling pathways, specifically the AKT and ERK pathways, which are often upregulated in cancer cells.

Case Studies

A notable case study involved a series of benzothiazole derivatives where this compound was evaluated alongside other derivatives for their combined anticancer and anti-inflammatory effects. The results suggested that modifications to the benzothiazole scaffold significantly enhanced biological activity compared to unmodified compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing (Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide, and how can intermediates be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including thiazole ring formation, sulfamoylation, and Z-configuration stabilization. Key intermediates like 3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene require controlled fluorination (e.g., using Selectfluor®) and regioselective alkylation. To optimize yields, reaction conditions (e.g., anhydrous solvents, inert atmosphere) and catalysts (e.g., Pd for coupling reactions) must be rigorously controlled. Characterization via 1^1H/13^{13}C NMR and HPLC-MS ensures intermediate purity .

Q. How can researchers validate the Z-configuration of the benzothiazole-imine moiety in this compound?

  • Methodological Answer : The Z-configuration is confirmed via NOESY NMR to detect spatial proximity between the fluorobenzothiazole proton and the benzamide carbonyl group. X-ray crystallography provides definitive proof, though crystallization may require slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures). Computational methods (DFT) can predict stability differences between Z/E isomers .

Q. What in vitro assays are suitable for preliminary evaluation of this compound's biological activity?

  • Methodological Answer : Start with kinase inhibition assays (e.g., EGFR or VEGFR2) due to structural similarity to known thiazole-based inhibitors. Use fluorescence polarization for binding affinity measurements. Cytotoxicity can be assessed via MTT assays in cancer cell lines (e.g., HeLa or MCF-7), with IC50_{50} values compared to reference drugs like Erlotinib .

Advanced Research Questions

Q. How can conflicting solubility and bioavailability data for this compound be resolved?

  • Methodological Answer : Employ a tiered approach:

  • Experimental : Measure solubility in biorelevant media (FaSSIF/FeSSIF) and use PAMPA assays for passive permeability.
  • Computational : Apply QSPR models to predict logP and pKa (e.g., using ACD/Labs or MOE).
  • Formulation : Test cyclodextrin complexation or lipid-based nanoemulsions to enhance bioavailability. Cross-reference results with structurally analogous sulfamoylbenzamides .

Q. What strategies mitigate metabolic instability of the N,N-diethylsulfamoyl group in vivo?

  • Methodological Answer :

  • Isotope Labeling : Use 14^{14}C-labeled sulfamoyl groups to track metabolic pathways via LC-MS/MS.
  • Structural Modifications : Replace diethyl groups with cyclopropyl or trifluoroethyl to sterically hinder CYP450 oxidation.
  • Prodrug Approach : Mask the sulfamoyl group as a tert-butyl carbamate, cleaved enzymatically in target tissues .

Q. How do electronic effects of the 6-fluoro substituent influence the compound's reactivity in nucleophilic aromatic substitution?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G**) to map electron density on the benzothiazole ring. Experimentally, compare reaction rates with non-fluorinated analogs using competitive kinetics (e.g., with piperidine as nucleophile). Fluoro's electron-withdrawing effect increases ring electrophilicity, accelerating substitution at the 4-position .

Q. What experimental and computational methods elucidate structure-activity relationships (SAR) for this compound's kinase inhibition?

  • Methodological Answer :

  • SAR : Synthesize analogs with varied substituents (e.g., Cl, OMe) at the 4-sulfamoyl position.
  • Experimental : Profile inhibitory activity across a kinase panel (e.g., Eurofins KinaseProfiler).
  • Computational : Dock compounds into kinase ATP-binding pockets (AutoDock Vina) and correlate binding energies with IC50_{50} values. Validate with MM-PBSA free energy calculations .

Key Notes

  • Synthesis References : Prioritized peer-reviewed syntheses (e.g., for thiazole ring formation).
  • Advanced Methods : Combined experimental and computational approaches to address contradictions (e.g., solubility vs. logP).

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